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molecular formula C10H12FNO B8293968 1-(2-Fluoro-pyridin-4-yl)-3-methyl-butan-2-one

1-(2-Fluoro-pyridin-4-yl)-3-methyl-butan-2-one

Cat. No. B8293968
M. Wt: 181.21 g/mol
InChI Key: LHNDTDBAUKTQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367687B2

Procedure details

To a solution of diisopropylamine (12.6 mL, 89.9 mmol) in anhydrous THF (50 mL) is added n-butyllithum (42.2 mL of an 1.6M in hexane) dropwise at 0° C. After 30 min at 0° C., 2-fluoro-4-methylpyridine (5 g, 45 mmol) is added. The resulting mixture is stirred at 0° C. for 30 min. After the addition of methyl isobutyrate (5.4 mL, 47.3 mmol) at 0° C., the reaction mixture is stirred overnight. The reaction mixture is quenched with acetic acid at 0° C., diluted with water, and extracted with ethyl ether. The organic layer is dried over sodium sulfate and concentrated in vacuo. The residue is purified by flash chromatography (SiO2, EtOAc/heptane 7:93 to 60:40) to give 4.8 g of 1-(2-fluoro-pyridin-4-yl)-3-methyl-butan-2-one as a light yellowish solid.
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[F:13][C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][N:15]=1.[C:21](OC)(=[O:25])[CH:22]([CH3:24])[CH3:23]>C1COCC1.CCCCCC>[F:13][C:14]1[CH:19]=[C:18]([CH2:20][C:21](=[O:25])[CH:22]([CH3:24])[CH3:23])[CH:17]=[CH:16][N:15]=1

Inputs

Step One
Name
Quantity
12.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC1=NC=CC(=C1)C
Step Three
Name
Quantity
5.4 mL
Type
reactant
Smiles
C(C(C)C)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with acetic acid at 0° C.
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (SiO2, EtOAc/heptane 7:93 to 60:40)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=NC=CC(=C1)CC(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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